molecular formula C18H19N3O2 B5183397 2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5183397
M. Wt: 309.4 g/mol
InChI Key: WSXGCUXQFDNNOK-UHFFFAOYSA-N
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Description

2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a fused benzene and pyran ring system, and contains functional groups such as amino, cyano, and dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, with an aldehyde or ketone under acidic or basic conditions. The presence of the amino and cyano groups requires careful control of reaction conditions to avoid unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts and protective groups may be employed to increase yield and purity. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as alkyl halides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted chromenes.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it interacts with enzymes or receptors, it may inhibit or activate these targets, leading to downstream effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and chromene core. Similar compounds might include other chromene derivatives or compounds with similar functional groups, such as:

  • 4-Dimethylaminopyridine (DMAP)

  • 2-Amino-4-(dimethylamino)phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Properties

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21(2)12-8-6-11(7-9-12)16-13(10-19)18(20)23-15-5-3-4-14(22)17(15)16/h6-9,16H,3-5,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXGCUXQFDNNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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